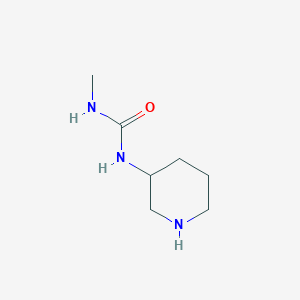
3-Methyl-1-(piperidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(piperidin-3-yl)urea is a chemical compound that features a piperidine ring substituted with a methyl group and a urea moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(piperidin-3-yl)urea typically involves the reaction of 3-methylpiperidine with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
3-Methyl-1-(piperidin-3-yl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-3-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(piperidin-4-yl)urea
- 3-Methyl-1-(piperidin-2-yl)urea
- 1-Methyl-3-(piperidin-3-yl)thiourea
Comparison: 3-Methyl-1-(piperidin-3-yl)urea is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methyl-3-piperidin-3-ylurea |
InChI |
InChI=1S/C7H15N3O/c1-8-7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H2,8,10,11) |
InChI Key |
DGWXVVGIMFATDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


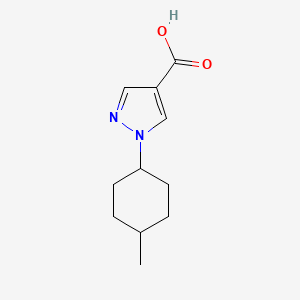
![1-Phenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13209082.png)

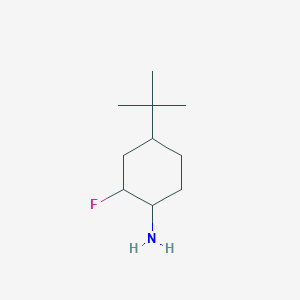
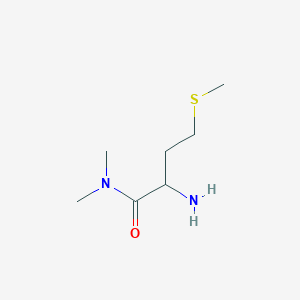
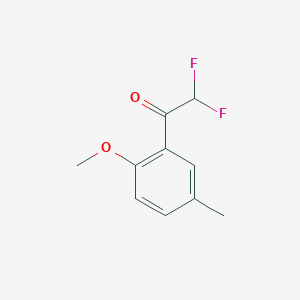
![Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13209103.png)
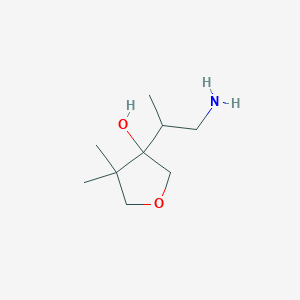
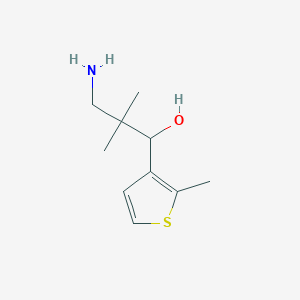
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13209113.png)
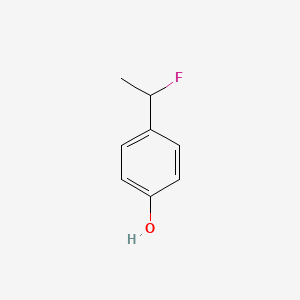
![2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13209141.png)
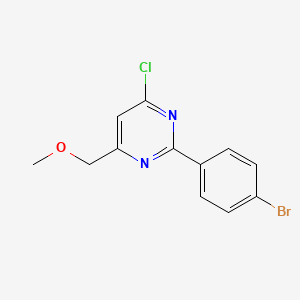
![2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)
